(S)-[(1-Phenylethyl)amino]acetic acid
Description
Significance in Stereoselective Synthesis and Chiral Technologies
The well-defined stereochemistry of (S)-[(1-Phenylethyl)amino]acetic acid allows for predictable outcomes in chemical transformations, a critical aspect of stereoselective synthesis. The presence of a chiral center adjacent to both a phenyl ring and an amino acid moiety creates a unique steric and electronic environment. This environment can effectively control the stereoselectivity of various reactions, making it a useful building block for the synthesis of enantiomerically pure compounds.
In the broader context of chiral technologies, the parent amine, (S)-1-phenylethylamine, is a well-established chiral auxiliary and resolving agent. This foundation extends to its derivatives, including this compound. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The (S)-1-phenylethyl group in this acetic acid derivative can serve this purpose, influencing the formation of new stereocenters with high diastereoselectivity.
Furthermore, derivatives of (S)-1-phenylethylamine are utilized as chiral derivatizing agents. These agents react with enantiomeric mixtures to form diastereomers, which can then be separated using standard chromatographic techniques. While specific applications of this compound as a derivatizing agent are a subject of ongoing research, the principle is well-established within this class of compounds.
Scope of Academic Research Investigations Related to the Compound
Academic research involving this compound and its parent amine encompasses a range of applications in asymmetric synthesis. Studies have explored its use as a precursor for more complex chiral ligands and catalysts. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Michael additions.
One area of investigation involves the synthesis of unnatural α-amino acid derivatives. rsc.orgnih.govnih.gov The development of new synthetic methods for these compounds is of significant interest due to their potential applications in peptide science and drug discovery. Research has demonstrated protocols for stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a pathway to these valuable molecules. rsc.org
The broader family of chiral phenylethylamine derivatives has been instrumental in the synthesis of various biologically active molecules. For instance, they have been employed in the stereoselective synthesis of alkaloids and other natural products. mdpi.com The principles demonstrated in these syntheses can be extrapolated to the potential applications of this compound as a chiral building block.
Research also extends to the development of novel analytical methods for the separation and analysis of chiral compounds. Chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed based on derivatives of chiral amines, highlighting the importance of these structures in chiral recognition. chiraltech.com
The following table provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol nih.gov |
| IUPAC Name | 2-[[(1S)-1-phenylethyl]amino]acetic acid nih.gov |
| CAS Number | 78397-14-5 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBVEWGRABHPU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499840 | |
| Record name | N-[(1S)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78397-14-5 | |
| Record name | N-[(1S)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 1 Phenylethyl Amino Acetic Acid and Its Precursors
Strategies Involving (S)-1-Phenylethylamine as a Chiral Building Block
The most direct approaches to synthesizing (S)-[(1-Phenylethyl)amino]acetic acid utilize the commercially available and optically pure (S)-1-Phenylethylamine. This molecule serves as a chiral template, embedding the desired stereocenter into the target molecule from the outset.
A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. A variation of this reaction, using a pre-formed chiral amine, allows for a diastereoselective approach. The synthesis of this compound can be efficiently achieved through the formation of an aminonitrile intermediate.
The process typically involves two main steps:
Formation of the Aminonitrile : (S)-1-Phenylethylamine is reacted with formaldehyde (B43269) (or a synthetic equivalent like glyoxylic acid) and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. This one-pot reaction forms the (S)-[(1-Phenylethyl)amino]acetonitrile intermediate. The reaction conditions are generally mild, proceeding at or below room temperature.
Hydrolysis of the Nitrile : The resulting aminonitrile is then subjected to hydrolysis under either acidic or basic conditions. Acid hydrolysis, often using strong acids like hydrochloric acid, is frequently employed to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound. google.com
This pathway is advantageous due to the availability of the starting materials and the generally high yields of the two-step process.
| Step | Reactants | Key Intermediate/Product | Typical Conditions |
| 1 | (S)-1-Phenylethylamine, Formaldehyde, Potassium Cyanide | (S)-[(1-Phenylethyl)amino]acetonitrile | Aqueous solution, room temperature |
| 2 | (S)-[(1-Phenylethyl)amino]acetonitrile | This compound | Concentrated HCl, heating |
Condensation reactions provide another robust route for forging the C-N bond essential to the amino acid structure. In these pathways, (S)-1-Phenylethylamine acts as a nucleophile, reacting with an appropriate electrophile containing a two-carbon unit that will become the acetic acid portion of the molecule.
A primary example is the direct N-alkylation of (S)-1-Phenylethylamine with a haloacetic acid derivative, such as ethyl bromoacetate. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The resulting ester is then hydrolyzed to afford the target amino acid. The stereocenter from (S)-1-Phenylethylamine is retained throughout the reaction sequence. nih.govmdpi.com
The efficiency of this condensation is influenced by factors such as the solvent, the nature of the base, and the reaction temperature. Diisopropylethylamine (DIPEA) is a commonly used base in solvents like acetonitrile (B52724) or dimethylformamide (DMF).
| Reaction Type | Reactants | Product | Key Features |
| N-Alkylation | (S)-1-Phenylethylamine, Ethyl bromoacetate, Base (e.g., DIPEA) | Ethyl (S)-[(1-Phenylethyl)amino]acetate | Direct formation of the C-N bond; retention of stereochemistry. |
| Hydrolysis | Ethyl (S)-[(1-Phenylethyl)amino]acetate | This compound | Standard ester hydrolysis (acidic or basic). |
Enantioselective Synthesis and Diastereomeric Control
Beyond using chiral starting materials, advanced synthetic methods focus on creating the desired stereochemistry through diastereoselective or enantioselective reactions. These methods often involve the formation of cyclic intermediates or the use of chiral auxiliaries to control the facial selectivity of bond-forming steps.
The synthesis of α-amino acids can be achieved through the ring-opening of chiral aziridine-2-carboxylates. rsc.org Aziridines are three-membered nitrogen-containing heterocycles, and the strain in the ring makes them susceptible to nucleophilic attack. The Gabriel-Cromwell reaction is a method for synthesizing aziridines from α-haloamines. clockss.org
An asymmetric variant of this reaction can be employed to produce chiral aziridines. clockss.org For instance, an enantiopure 2-bromocarboxamide, where the amide is derived from a chiral amine (acting as a chiral auxiliary), can react with a primary amine in an intramolecular cyclization to yield a non-racemic aziridine (B145994). clockss.org
Once the chiral aziridine-2-carboxylate (B8329488) is formed, it serves as a versatile precursor. Nucleophilic ring-opening at the C3 position (the carbon not bearing the carboxylate group) with a hydride source, for example, can lead to the formation of the desired α-amino acid backbone after subsequent chemical modifications. rsc.orgclockss.org This strategy offers a high degree of stereochemical control.
| Reaction | Description | Relevance to Synthesis |
| Asymmetric Gabriel-Cromwell Reaction | Intramolecular cyclization of an enantiopure α-haloamide to form a chiral aziridine. clockss.orgnih.gov | Provides a pathway to enantiomerically enriched aziridine-2-carboxylates. |
| Aziridine Ring-Opening | Nucleophilic attack on the aziridine ring, leading to a linear amino acid derivative. rsc.org | The aziridine acts as a constrained precursor, allowing for stereocontrolled introduction of substituents and formation of the α-amino acid. |
Chiral auxiliaries are frequently used to induce stereoselectivity in the synthesis of amino acids. A chiral amine, such as one derived from prolinol, can be used to form a chiral amide. iupac.orgresearchgate.net The steric environment created by the chiral auxiliary then directs subsequent reactions to occur on one face of the molecule over the other.
In the context of α-amino acid synthesis, one strategy involves the electrophilic amination of a chiral enolate. researchgate.net A carboxylic acid derivative is first coupled with a chiral auxiliary. This chiral amide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophilic nitrogen source (e.g., an azodicarboxylate ester). The bulky chiral auxiliary blocks one face of the enolate, ensuring that the amination occurs from the less hindered side, thus creating the new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to reveal the enantiomerically enriched α-amino acid. While not a direct synthesis of the title compound, this methodology represents a powerful and general strategy for controlling stereochemistry in α-amino acid synthesis. iupac.orgresearchgate.net
Role As a Chiral Auxiliary and Synthon in Asymmetric Catalysis and Synthesis
Applications of the (S)-1-Phenylethyl Moiety in Asymmetric Induction
The (S)-1-phenylethyl group imparts stereocontrol in a wide array of chemical transformations. It can be temporarily attached to a substrate to direct the course of a reaction (as a chiral auxiliary) or permanently integrated into the structure of a ligand or catalyst to create a chiral environment for a metal-catalyzed or organocatalytic reaction. nih.gov
When covalently bonded to a reactant, the (S)-1-phenylethyl group acts as a chiral auxiliary, creating a diastereomeric intermediate that allows for differentiation between prochiral faces. The bulky phenyl group effectively shields one face of the reactive center, forcing incoming reagents to attack from the less hindered direction, thereby inducing the formation of one diastereomer in excess. nih.gov
The (S)-1-phenylethyl auxiliary has been successfully employed to control the stereochemical outcome of Mannich and related reactions, which are fundamental for the synthesis of β-amino carbonyl compounds and amino acids. In a three-component Mannich-type synthesis for enantiomerically pure 3-indolylglycines, the use of α-PEA as the chiral source resulted in a moderate but effective diastereoselectivity of 80:20, allowing for the separation of the desired diastereomer. nih.gov
The principles of this stereocontrol extend to related C-C bond-forming reactions involving acetate (B1210297) and propionate (B1217596) synthons. For instance, an acetate aldol (B89426) reaction utilizing an imidazolidin-2-one auxiliary featuring an (R)-1-phenylethyl group (the enantiomer of the (S)-moiety) proceeded with high yield and excellent anti-aldol selectivity. nih.gov Similarly, high diastereoselectivity has been observed in the α-alkylation of a chiral propionimide derived from (S)-α-PEA, where the auxiliary's conformation, stabilized by chelation and allylic strain, dictates the stereoselective formation of the product. nih.gov
Table 1: Diastereoselectivity in Reactions Mediated by (S)-1-Phenylethyl Auxiliaries
| Reaction Type | Chiral Auxiliary System | Key Reactants | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Mannich-type Reaction | (S)-1-Phenylethylamine | Indole, Glyoxylic Acid derivative | 80:20 | nih.gov |
| Acetate Aldol Reaction | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Isatin derivative | High anti-selectivity | nih.gov |
| α-Alkylation | Chiral propionimide from (S)-α-PEA | Prochiral electrophile | High diastereoselectivity | nih.gov |
The (S)-1-phenylethylamino group has proven to be an effective chiral auxiliary in controlling diastereoselective hetero-Diels-Alder (HDA) cycloadditions. When this moiety is incorporated into the structure of a dienophile, such as in N-substituted 4-oxazolin-2-ones or 4-methylene-2-oxazolidinones, it can efficiently direct the approach of the diene. This stereocontrol is crucial for the synthesis of complex chiral heterocycles, which are valuable building blocks in medicinal chemistry. The cycloaddition proceeds through a concerted mechanism, where the stereochemical information from the phenylethyl group is transferred to the newly formed stereocenters in the cycloadduct.
Beyond its role as a temporary auxiliary, the (S)-1-phenylethyl moiety is a foundational component in the design of numerous chiral ligands and organocatalysts. Its incorporation provides a robust and well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity in a variety of transformations.
A notable class of ligands derived from (S)-1-phenylethylamine are chiral phosphine-phosphoramidites. These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation of substrates like β-(acylamino)acrylates. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, significantly impacting enantioselectivity. Research has shown that substituents on the ligand's binaphthyl moiety can dramatically influence the outcome, with certain configurations leading to excellent enantiomeric excesses (ee).
Table 2: Rh-Catalyzed Asymmetric Hydrogenation Using (S)-1-Phenylethylamine-Derived Ligands
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| β-(Acylamino)acrylate | Rh(I) / Chiral Phosphine-Phosphoramide | >99 | up to 99.9 | researchgate.net from initial search |
| 3-Alkyl-2-arylquinoline | Ir(I) / Chiral Phosphine-Phosphoramide | High | up to 94 | nih.gov |
Chiral aminonaphthol ligands can be readily synthesized through a Betti-type reaction involving 2-naphthol, an aldehyde, and (S)-1-phenylethylamine. nih.govresearchgate.netum.es These ligands have demonstrated great efficacy in various asymmetric transfer reactions. In the Ru-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones, amino alcohol ligands derived from (S)-α-PEA have achieved high conversion and enantioselectivity. nih.gov Furthermore, these ligands are effective in the Zn(II)-catalyzed asymmetric phenyl transfer from phenylboronic acid to aldehydes, producing chiral diarylmethanols with high yields and enantioselectivity. nih.gov The steric and electronic properties of the ligand, influenced by the substituents on the aldehyde component used in its synthesis, play a crucial role in determining the level of asymmetric induction. researchgate.netum.es
Table 3: Asymmetric Transfer Reactions Using (S)-1-Phenylethylamine-Derived Aminonaphthol Ligands
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Phenyl Transfer | Zn(II) / Chiral Tertiary Aminonaphthol | p-Chlorobenzaldehyde | up to 91 | up to 94 | nih.gov |
| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Amino Alcohol | Aromatic Alkyl Ketones | High | High | nih.gov |
Integration into Chiral Ligands and Organocatalysts for Enantioselective Transformations
Chiral Synthon for Complex Molecular Architectures
The utility of chiral amino acids and their derivatives as synthons for creating complex molecules is a well-established principle in asymmetric synthesis. These molecules provide a readily available source of chirality, which can be transferred to a target structure. (S)-[(1-Phenylethyl)amino]acetic acid contains a stereogenic center at the benzylic position of the phenylethyl group, which can direct the stereochemical outcome of subsequent reactions.
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. The synthesis of these structures in an enantiomerically pure form is a significant goal in medicinal chemistry. Chiral synthons derived from amino acids are often employed to construct these heterocyclic rings.
Research into the synthesis of substituted piperazin-2-ones, a class of nitrogen-containing heterocycles, often utilizes chiral α-amino acids as starting materials. nih.govrsc.org Methodologies have been developed for the asymmetric synthesis of 3-substituted and other carbon-substituted piperazines and piperazin-2-ones, which are valuable pharmacophores. rsc.orgacs.org These syntheses often rely on chiral pool starting materials or the use of chiral auxiliaries to control the stereochemistry during the formation of the heterocyclic ring. nih.gov While derivatives of (S)-1-phenylethylamine are commonly used as chiral auxiliaries, specific examples detailing the use of this compound as the primary synthon for the direct construction of complex piperazin-2-one (B30754) cores are not prominently featured in the surveyed literature. General strategies often involve the cyclization of suitably protected diamine precursors, which can be derived from various chiral amino acids. nih.gov
Table 1: General Approaches to Chiral Piperazine Synthesis
| Starting Material/Method | Description | Key Feature |
|---|---|---|
| Chiral Amino Acids | Natural or unnatural amino acids are used as the source of chirality. nih.govrsc.org | Utilizes the readily available chiral pool. |
| Chiral Auxiliaries | A temporary chiral group directs stereoselective reactions. nih.gov | Auxiliary can often be recovered. |
This table represents general strategies in the field and does not specifically detail the use of this compound.
The construction of complex three-dimensional (3D) molecular architectures with controlled chirality is a frontier in materials science and supramolecular chemistry. Chiral metal-organic frameworks (MOFs) are a class of such materials, built from metal ions or clusters linked by organic ligands. The chirality of the framework can be introduced by using enantiopure organic ligands. rsc.orgethz.ch
Amino acids and their derivatives are attractive candidates for chiral ligands in the synthesis of MOFs due to their biocompatibility and diverse functionalities. ethz.chuab.cat Research has shown that chiral MOFs can be synthesized by incorporating natural amino acids like L-proline into the framework structure, either during initial synthesis or through post-synthetic modification. ethz.ch These chiral frameworks have potential applications in enantioselective separations and asymmetric catalysis. rsc.orgnih.gov
However, a specific search of the scientific literature did not yield studies where this compound was explicitly used as the chiral ligand for the self-assembly or directed construction of multilayer three-dimensional chiral frameworks or MOFs. The field is dominated by other chiral ligands, such as those derived from tartaric acid, camphor, binaphthyl compounds, and various natural amino acids. uab.catnih.govrsc.org While theoretically plausible, the application of this compound in this specific context remains an underexplored area based on available data.
Derivatives and Analogues: Synthesis and Research Applications
Preparation of Functionalized Amino Acid Derivatives
The structure of (S)-[(1-Phenylethyl)amino]acetic acid is fundamental to the class of N-substituted amino acids, providing a template for creating diverse chemical libraries.
This compound is a prominent example of an N-substituted glycine (B1666218) derivative. The general synthesis of such compounds often involves the reaction of an amine with a glyoxylic acid equivalent, followed by reduction or hydrogenation. google.com For instance, a common route is the reaction of a primary amine with a glyoxylic acid ester half-acetal and subsequent hydrogenation to yield the N-substituted glycine ester. google.com This approach is environmentally favorable compared to methods using monochloroacetic acid or cyanides. google.com
These derivatives, including the title compound, are crucial synthons for a variety of chemical products, including pharmaceutical intermediates. google.com The synthesis can be tailored to produce a wide range of derivatives by varying the initial amine, allowing for the introduction of different functional groups and steric properties.
| Synthesis Step | Reagents | Conditions | Product |
| Condensation | Amine (e.g., (S)-1-Phenylethylamine), Glyoxylic acid ester half-acetal | Varies | Intermediate imine/enamine |
| Reduction | H₂, Hydrogenation catalyst (e.g., Pd/C) | 1 to 120 bar H₂, 10°C to 150°C | N-Substituted Glycine Ester |
This table illustrates a general synthetic pathway for N-substituted glycine esters.
Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation. nih.govgenscript.com The most common method for their synthesis is the "submonomer" solid-phase method, which involves a two-step iterative cycle. genscript.comescholarship.org
Acylation: A resin-bound amine is acylated with an α-haloacetic acid, typically bromoacetic acid, activated by a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). genscript.comescholarship.org
Displacement: A primary amine submonomer, such as (S)-1-phenylethylamine, displaces the halide via an SN2 reaction to form the N-substituted glycine residue. genscript.comescholarship.org
| Step | Reagent 1 | Reagent 2 | Purpose |
| Acylation | Bromoacetic acid | N,N'-diisopropylcarbodiimide (DIC) | Forms a bromoacetylated amine on the solid support. |
| Displacement | (S)-1-phenylethylamine | N-methylpyrrolidone (NMP) as solvent | The amine displaces bromide to form the Nspe residue. |
This table outlines the submonomer method for incorporating the (S)-1-phenylethyl side chain into a peptoid.
Synthetic Pathways to Biologically Relevant Molecules and Pharmaceutical Intermediates
The chirality inherent in this compound and its derivatives is leveraged in asymmetric synthesis to produce enantiomerically pure molecules that are often key components of pharmaceuticals and natural products.
Chiral 1,2-amino alcohols are important structural motifs in many drug candidates and chiral ligands. nih.gov Derivatives of this compound can serve as precursors for these molecules. For example, reduction of the carboxylic acid functionality of an N-protected derivative of the title compound can yield a chiral amino alcohol.
Furthermore, the chiral (S)-1-phenylethylamine group is a well-established chiral auxiliary in asymmetric synthesis. It can be used to direct the stereochemical outcome of reactions to produce chiral amino alcohols and diamines with high diastereoselectivity. nih.govelsevierpure.com For instance, metalloenamines derived from N-sulfinyl imines can undergo highly diastereoselective additions to aldehydes, and subsequent reduction of the β-hydroxy-N-sulfinyl imine products provides access to both syn- and anti-1,3-amino alcohol derivatives. nih.govelsevierpure.com Chiral biaryl diamines and amino alcohols have also been synthesized via chiral phosphoric acid-catalyzed para-aminations of anilines and phenols, demonstrating another route to these valuable structures. nih.gov
The utility of this compound derivatives extends to the total synthesis of complex molecules. The chiral phenylethyl group can act as a "chiral auxiliary," guiding the formation of new stereocenters, and can be removed later in the synthetic sequence.
Sphingolipid Analogues: Sphingolipids are a class of lipids characterized by a sphingoid base backbone, which is an aliphatic amino alcohol. uliege.befrontiersin.org The synthesis of sphingoid bases like sphinganine (B43673) and sphingosine (B13886) often relies on asymmetric methods to establish the correct stereochemistry at the C2-amino and C3-hydroxyl groups. rsc.orgresearchgate.net
A key strategy involves the highly diastereoselective anti-aminohydroxylation of α,β-unsaturated esters. rsc.org This has been achieved using the conjugate addition of a chiral lithium amide, specifically lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, where the α-methylbenzyl group is the same as the 1-phenylethyl group. rsc.org This addition, followed by in situ enolate oxidation, sets the two adjacent stereocenters required for the sphingoid backbone. This method has been successfully applied to the asymmetric synthesis of N,O,O-triacetyl sphinganine and N,O,O-triacetyl sphingosine. rsc.org Although this specific example uses the amine directly rather than the corresponding glycine derivative, it highlights the crucial role of the (S)-1-phenylethyl group in directing the stereoselective synthesis of these complex amino alcohol structures. rsc.org
While a direct synthetic route from this compound to the antibiotic florfenicol (B1672845) is not prominently documented, the synthesis of florfenicol relies on establishing specific stereocenters. Chiral auxiliaries and asymmetric synthesis strategies, similar to those enabled by the (S)-1-phenylethyl group, are fundamental to producing the correct stereoisomer of such pharmaceutical compounds.
Derivatization for Natural Product and Drug Syntheses
Preparation of α-Aminophosphonic Acid Derivatives
The asymmetric synthesis of α-aminophosphonic acids and their derivatives is a significant area of research, as these compounds are analogues of α-amino acids and exhibit a wide range of biological activities. One effective strategy for controlling the stereochemistry of these molecules is the use of chiral auxiliaries. (S)-1-phenylethylamine, a precursor to this compound, is a widely employed chiral auxiliary in the diastereoselective synthesis of various α-aminophosphonic acid derivatives.
A common approach involves the Kabachnik-Fields reaction, a one-pot condensation of an amine, a carbonyl compound, and a phosphite. When a chiral amine such as (S)-1-phenylethylamine is used, it can induce diastereoselectivity in the newly formed stereocenters. For instance, the microwave-assisted, solvent-free Kabachnik-Fields condensation of (S)-1-phenylethylamine, paraformaldehyde, and various dialkyl phosphites or diphenylphosphine (B32561) oxide has been reported to produce optically active α-aminophosphonates with good yields. The reaction proceeds through the formation of a chiral imine intermediate, which then undergoes nucleophilic attack by the phosphite. The stereochemical outcome is directed by the bulky phenylethyl group, which favors the approach of the nucleophile from the less sterically hindered face.
Another strategy involves the diastereoselective reduction of α-iminophosphonates bearing a stereodirecting (S)-1-phenylethyl group on the nitrogen atom. Reduction with agents like sodium borohydride (B1222165) can lead to the formation of diastereomeric N-(α-phenylethyl) α-aminophosphonates. These diastereomers can often be separated by chromatography, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-aminophosphonic acid derivative.
Furthermore, (S)-1-phenylethylamine can be used to prepare chiral imines that serve as substrates in various addition reactions. For example, the reaction of imines derived from (S)-1-phenylethylamine with phosphites can proceed with high diastereoselectivity, providing a reliable route to chiral α-aminophosphonates. The efficiency and stereoselectivity of these reactions often depend on the specific substrates, reagents, and reaction conditions employed.
Table 1: Examples of Diastereoselective Synthesis of α-Aminophosphonic Acid Derivatives Using (S)-1-phenylethylamine as a Chiral Auxiliary
| Reaction Type | Carbonyl Component | Phosphorus Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Kabachnik-Fields | Paraformaldehyde | Diphenylphosphine oxide | Not Reported | 97 |
| Reduction of Iminophosphonate | Various Aldehydes | Diethyl Phosphite | Separable Diastereomers | Good |
| Addition to Chiral Imine | Benzaldehyde | Triethyl Phosphite | >95:5 | 85 |
Enantioselective Synthesis of Fluoxetine
Based on a comprehensive review of the scientific literature, there are no established methods for the enantioselective synthesis of Fluoxetine that utilize this compound as a starting material, chiral auxiliary, or catalyst. The prevalent synthetic routes to enantiomerically pure (S)- or (R)-Fluoxetine typically involve asymmetric reduction of a corresponding ketone precursor using chiral catalysts, enzymatic resolutions, or the use of other chiral starting materials. nih.govresearchgate.netresearchgate.net
Applications in Neuropeptide Y Analogue Synthesis
A thorough search of the available scientific literature did not yield any instances of this compound being incorporated into the synthesis of Neuropeptide Y (NPY) analogues. The synthesis of NPY analogues generally involves solid-phase or solution-phase peptide synthesis methodologies, utilizing natural or modified proteinogenic and non-proteinogenic amino acids. nih.gov
Advanced Analytical Techniques in Stereochemical Research
Determination of Enantiomeric Excess and Optical Purity
Enantiomeric excess (ee) is a critical measure of the purity of a chiral sample. It quantifies the degree to which one enantiomer is present in greater abundance than the other. This parameter is often determined through chromatographic, spectroscopic, or polarimetric methods.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. chromatographyonline.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in two distinct peaks on the chromatogram.
The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, and steric hindrance. For a compound like (S)-[(1-Phenylethyl)amino]acetic acid, which contains both an acidic carboxyl group and a basic secondary amine, as well as an aromatic ring, several types of CSPs could be effective. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) or Pirkle-type columns are common choices.
SFC is often considered a "green" alternative to HPLC, using supercritical CO2 as the primary mobile phase, which reduces the consumption of toxic organic solvents. chromatographyonline.comchromatographyonline.com It can offer faster separations and improved efficiencies for certain chiral compounds. chromatographyonline.com The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks.
Table 1: Representative Conditions for Chiral HPLC Separation of [(1-Phenylethyl)amino]acetic acid Enantiomers
| Parameter | Condition | Purpose |
| Column | Chiralpak AD-H (Amylose derivative) | Provides chiral recognition sites for enantioseparation. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1) | Normal-phase elution with an acidic additive to protonate the amine, improving peak shape and interaction with the CSP. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group allows for strong ultraviolet detection. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Expected R(S) Retention Time | 8.5 min | Hypothetical retention time for the (S)-enantiomer. |
| Expected R(R) Retention Time | 10.2 min | The (R)-enantiomer is expected to interact more strongly with this specific CSP, leading to a longer retention time. |
| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation, allowing for accurate quantification. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for determining enantiomeric excess. Since enantiomers have identical NMR spectra, a chiral auxiliary must be used to induce a diastereomeric environment. This can be achieved in two ways:
Chiral Derivatizing Agents (CDAs): The analyte, this compound, is covalently reacted with an enantiomerically pure CDA. For instance, the amine functionality can be reacted with Mosher's acid chloride ((R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form a stable diastereomeric amide. These resulting diastereomers have distinct chemical and physical properties and, crucially, will exhibit different chemical shifts in their NMR spectra. researchgate.net Protons or other NMR-active nuclei near the stereogenic centers will show separate signals for each diastereomer. The enantiomeric excess can be accurately calculated by integrating the corresponding peaks. acs.org
Chiral Solvating Agents (CSAs): A CSA is added directly to the NMR tube containing the analyte. The CSA forms weak, non-covalent diastereomeric complexes with the enantiomers in solution. rsc.org This transient complex formation is often sufficient to cause differentiation in the chemical shifts of the enantiomers' signals. BINOL-based compounds are examples of effective CSAs for amines. rsc.org This method is advantageous as it is non-destructive and requires no sample derivatization. nih.gov
For this compound, the methine proton (CH) or the methyl protons (CH3) of the phenylethyl group are excellent probes for diastereomeric differentiation in ¹H NMR spectra.
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Amides of [(1-Phenylethyl)amino]acetic acid with (R)-Mosher's Acid
| Proton Signal | Diastereomer from (S)-Analyte | Diastereomer from (R)-Analyte | Chemical Shift Difference (Δδ in ppm) |
| Methyl Doublet (CH₃) | 1.52 ppm | 1.58 ppm | 0.06 |
| Methine Quartet (CH) | 4.85 ppm | 4.93 ppm | 0.08 |
| Integral of Methyl Signal | 98 (Area units) | 2 (Area units) | - |
| Calculated ee (%) | \multicolumn{3}{c | }{((98 - 2) / (98 + 2)) * 100 = 96%} |
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
The optical purity of a sample is determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. chegg.com
The formula is: Optical Purity (%) = ( [α]observed / [α]pure enantiomer ) × 100
For a sample of this compound, a measured specific rotation would be compared against the known value for the enantiomerically pure substance. For example, the specific rotation of the related precursor, (S)-(-)-1-Phenylethylamine, is reported as -39° (neat). tcichemicals.com A value for the derivative acid would be determined experimentally. A racemic mixture (50:50 of both enantiomers) is optically inactive and will produce a rotation of 0°. The terms optical purity and enantiomeric excess are often used interchangeably.
Structural Elucidation and Conformational Analysis
Confirming the correct chemical structure and understanding the three-dimensional arrangement of atoms are crucial aspects of stereochemical research.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the identity and elemental composition of a synthesized compound. HRMS provides a highly accurate mass measurement of an ion, typically to within 5 parts per million (ppm). This allows for the unambiguous determination of a molecule's elemental formula by matching the experimental mass to the theoretical mass calculated from the isotopic masses of its constituent atoms. nih.gov
For this compound (C₁₀H₁₃NO₂), HRMS would be used to verify the presence of the [M+H]⁺ ion at the calculated exact mass.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. researchgate.net The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For instance, common fragmentation pathways for protonated amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, or cleavage of the side chain. nih.govdiva-portal.org This technique is invaluable for distinguishing between structural isomers and confirming the connectivity of atoms in a reaction product.
Table 3: Predicted HRMS Fragmentation Data for Protonated this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.1019 | Parent ion |
| [M+H - H₂O]⁺ | [C₁₀H₁₂NO]⁺ | 162.0913 | Loss of water from the carboxyl group |
| [M+H - COOH₂]⁺ | [C₉H₁₂N]⁺ | 134.0964 | Loss of the entire carboxyl group (formic acid) |
| [C₈H₉]⁺ | [C₈H₉]⁺ | 105.0699 | Phenylethyl cation fragment from cleavage of the C-N bond |
While NMR provides information about the connectivity and electronic environment of atoms, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. To apply this technique to this compound, it is often necessary to first prepare a diastereomeric derivative that forms high-quality single crystals.
This is typically achieved by forming a salt with an enantiomerically pure chiral acid or base. For example, reacting this compound with (R)-mandelic acid could produce the (S,R)-diastereomeric salt. If this salt can be crystallized, X-ray diffraction analysis of the crystal reveals the precise spatial arrangement of every atom. nih.gov This provides unequivocal proof of the relative configuration of all stereocenters. By knowing the absolute configuration of the chiral resolving agent (in this case, (R)-mandelic acid), the absolute configuration of the analyte, this compound, can be definitively assigned. nih.govresearchgate.net
The crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding networks and crystal packing, which are fundamental to understanding the physical properties of the diastereomers and the principles of chiral recognition. bme.huacs.org
Mechanistic Investigations and Computational Modeling
Exploration of Reaction Mechanisms in Transformations Involving the Compound
The reactivity of (S)-[(1-Phenylethyl)amino]acetic acid is primarily governed by its two functional groups: the secondary amine and the carboxylic acid. The amine is nucleophilic and basic, while the carboxylic acid is acidic and can be converted into various electrophilic derivatives.
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electrophilic center, replacing a leaving group. The secondary amine in this compound can act as a potent nucleophile in several substitution reactions.
Acylation of Amines: The nitrogen atom of the amino acid can attack electrophilic acyl compounds, such as acid chlorides or anhydrides, in a process known as nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, leading to the formation of an amide bond. This is a common pathway for peptide synthesis or for introducing protecting groups.
Aziridine (B145994) Ring Opening: The amine can also act as a nucleophile to open strained rings like epoxides or aziridines. The attack typically occurs at the less sterically hindered carbon of the aziridine ring, following an SN2-type mechanism, which results in the formation of a 1,2-diamine derivative.
While these are plausible reaction pathways, specific mechanistic studies detailing the kinetics or intermediates for these reactions with this compound are not extensively documented in the literature. The reaction mechanism, whether it follows a concerted SN2 pathway or a stepwise SN1 pathway, is influenced by factors such as the nature of the electrophile, the leaving group, and the solvent conditions.
The presence of a chiral center—the (S)-configured carbon attached to the phenyl group—is a critical feature of this compound. This stereocenter is expected to exert significant influence on the stereochemical outcome of its reactions, a principle known as asymmetric induction.
When the compound reacts with a prochiral electrophile, the existing stereocenter can direct the incoming group to one of the two faces of the prochiral center, leading to a preferential formation of one diastereomer over the other. This diastereoselectivity is a key consideration in asymmetric synthesis. The closely related chiral amine, (S)-1-phenylethylamine, is widely used as a chiral auxiliary for this purpose. For instance, in the Strecker synthesis of amino acids, using (S)-1-phenylethylamine leads to the formation of products with a specific stereochemistry due to the steric hindrance imposed by the phenylethyl group, which directs the nucleophilic attack of cyanide from the less hindered face of the imine intermediate. A similar directing effect would be anticipated in reactions involving this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies
The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry. While classical methods for producing (S)-[(1-Phenylethyl)amino]acetic acid exist, current research is geared towards developing more efficient, safer, and environmentally benign synthetic routes. These novel methodologies are focused on improving yield, reducing waste, and utilizing milder reaction conditions.
Key areas of development include:
Biocatalysis : The use of enzymes, such as transaminases, is a growing trend for the synthesis of unnatural amino acids. These enzymes can offer high stereoselectivity and operate under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. Future research may focus on engineering specific enzymes for the direct synthesis of this compound or related precursors.
Mechanochemistry : Solvent-free or low-solvent reaction conditions using techniques like high-speed ball milling (HSBM) are being explored for various organic transformations, including amine synthesis and peptide coupling. This approach can reduce solvent waste and sometimes lead to faster reaction times and different product selectivities compared to solution-phase chemistry.
Asymmetric Synthesis : Advances in asymmetric catalysis continue to provide new ways to create chiral molecules. Methodologies using the parent molecule, (S)-α-phenylethylamine (α-PEA), as a chiral auxiliary are well-established for synthesizing a range of medicinal substances and natural products. sigmaaldrich.com Future work will likely adapt these advanced stereoselective techniques to streamline the synthesis of its acetic acid derivative.
| Methodology | Key Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild conditions, reduced environmental impact. | Engineering of novel transaminases and other enzymes. |
| Mechanochemistry | Reduced solvent use, potential for faster reactions, unique reactivity. | Application to multicomponent reactions for amino acid synthesis. |
| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. | Development of new catalysts and ligands for direct C-N bond formation. |
Expanded Applications in Medicinal Chemistry and Materials Science
The unique structural features of this compound make it an attractive scaffold for creating complex molecular architectures with specific functions.
In Medicinal Chemistry , the 2-phenethylamine motif is a well-known pharmacophore present in a wide array of bioactive compounds, including neurotransmitters and various therapeutic agents. nih.gov While the parent amine is often used as a chiral auxiliary to introduce stereocenters in drug synthesis, derivatives like this compound can serve as direct building blocks for novel peptidomimetics or as ligands for metal-based therapeutics. Its incorporation into a peptide backbone can induce specific secondary structures or increase resistance to enzymatic degradation.
In Materials Science , the demand for chiral functional materials is growing, with applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. Amino acids and their derivatives are increasingly used to impart chirality to inorganic surfaces and to construct self-assembling systems like hydrogels and coordination polymers. rsc.orghhu.de The combination of the aromatic ring, the chiral center, and the carboxylic acid/amino groups in this compound provides multiple sites for non-covalent interactions (e.g., π-π stacking, hydrogen bonding), which are crucial for directing the self-assembly of supramolecular structures. nih.gov Future research is expected to explore its use in:
Chiral Polymers : As a monomer or chiral additive in polymerization to create materials for enantioselective chromatography.
Functional Surfaces : Grafting onto surfaces like graphene or silica (B1680970) to create chiral stationary phases or enantioselective sensors. nih.gov
Supramolecular Gels : Acting as a low-molecular-weight gelator for the development of smart materials responsive to external stimuli. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The fine chemicals and pharmaceutical industries are undergoing a paradigm shift towards more sustainable manufacturing processes. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, is central to this transition.
The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry for several reasons:
Enhanced Safety and Control : Flow reactors allow for precise control over reaction parameters like temperature and pressure, which is particularly beneficial when handling highly reactive intermediates or exothermic reactions.
Scalability and Efficiency : Scaling up a synthesis in a flow system is often more straightforward than in batch production. The improved mixing and heat transfer in microreactors can lead to higher yields and shorter reaction times.
Researchers are increasingly coupling flow synthesis with other green chemistry principles, such as using immobilized catalysts or enzymes that can be packed into reactor columns for continuous use. nih.gov The development of a continuous-flow process for synthesizing this compound would represent a significant step towards a more atom-economical and sustainable production method, aligning with the broader goals of green chemistry. wikipedia.org
Q & A
Q. What are the optimal synthetic routes for (S)-[(1-Phenylethyl)amino]acetic acid, and how do reaction conditions influence yield?
The synthesis of this compound often involves regioselective ring-opening reactions of aziridine derivatives. For example, using trifluoroacetic acid (TFA) in a CH₃CN:H₂O (9:1) solvent system at room temperature can yield up to 60% of the desired product, whereas weaker acids like acetic acid in dichloromethane yield <10% . Key steps include solvent selection, acid strength, and temperature control. Researchers should prioritize TFA for higher yields and characterize intermediates via NMR or LC-MS to confirm regioselectivity.
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns ensures enantiomeric purity. For purity assessment, combine elemental analysis with differential scanning calorimetry (DSC) to detect crystalline impurities .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Q. What mechanistic insights explain the regioselectivity observed in the ring-opening reactions of aziridine precursors?
Q. How can conflicting data on reaction yields be resolved in studies involving this compound?
Contradictions often arise from uncontrolled variables such as trace moisture, oxygen sensitivity, or impurities in starting materials. Design a fractional factorial experiment to isolate critical factors (e.g., solvent purity, acid concentration). Use statistical tools like ANOVA to quantify the impact of each variable. Cross-validate results with independent labs using standardized protocols .
Q. What strategies optimize chiral resolution in chromatographic analyses of this compound?
Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., hexane:isopropanol:trifluoroacetic acid). Adjust column temperature to 25–40°C to enhance separation efficiency. For method validation, calculate resolution factors (Rs > 1.5) and retention times across multiple batches. Compare with circular dichroism (CD) spectra to confirm enantiomeric integrity .
Methodological Considerations
Q. How should researchers design experiments to investigate the biological activity of this compound?
Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using purified enantiomers to avoid confounding effects from racemic mixtures. For in vivo studies, ensure proper controls (e.g., vehicle-only groups) and measure pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS. Document ethical approvals and randomization protocols for animal/human trials .
Q. What computational approaches predict the physicochemical properties of this compound?
Use Quantitative Structure-Property Relationship (QSPR) models to estimate solubility, logP, and pKa. Software like COSMO-RS or Gaussian can simulate solvent interactions and tautomeric equilibria. Validate predictions with experimental data (e.g., shake-flask solubility tests) and refine models using machine learning algorithms trained on structurally related compounds .
Data Presentation and Reporting
Q. How should researchers present conflicting spectral data in publications?
Include raw spectra (NMR, MS) in supplementary materials with annotated peaks and integration values. Discuss discrepancies in the context of experimental conditions (e.g., solvent deuteration, pH). Use tables to compare observed vs. predicted chemical shifts, highlighting outliers for peer review .
Q. What are best practices for documenting failed experiments or unexpected byproducts?
Report negative results in dedicated sections to guide future research. For example, if acetic acid fails to cleave aziridines, note the absence of byproducts via GC-MS and propose alternative mechanisms (e.g., steric hindrance). Use flowcharts to illustrate iterative optimization processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
